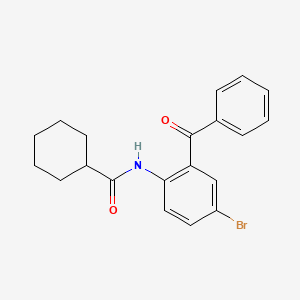

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWUKBCUWNVIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide has shown potential as a building block for the development of anticancer agents. Research indicates that derivatives of this compound can interact with key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase. These interactions may lead to the inhibition of tumor growth and enhanced apoptosis in cancer cells .

Neurological Disorders

The compound is also being investigated for its therapeutic effects on neurological disorders. Its structural features suggest it could modulate neurotransmitter systems, potentially offering benefits for conditions like schizophrenia and Alzheimer's disease. Preliminary studies have indicated that derivatives exhibit activity against cognitive symptoms associated with these disorders .

Biological Studies

Enzyme Interaction Studies

In biochemical assays, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide serves as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding biochemical pathways and developing targeted therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research has demonstrated that benzoyl derivatives can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Materials Science

Development of Novel Materials

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is being explored for its potential use in creating novel materials with specific electronic or optical properties. The bromophenyl group enhances the compound's interaction with light, making it suitable for applications in photonic devices and sensors .

Synthesis and Derivatives

The synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with cyclohexanecarboxylic acid derivatives under basic conditions. This synthetic route allows for the generation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Aryl-Substituted Carboxamides

Compounds such as N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H₂L4) and N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L9) share the cyclohexanecarboxamide backbone but differ in their aryl substituents. Key distinctions include:

- Steric Hindrance : The 2-benzoyl group introduces greater steric bulk than simpler substituents (e.g., methyl or methoxy groups), which may reduce conformational flexibility and alter binding modes .

- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H···O in H₂L9) stabilize molecular conformations. The benzoyl group in the target compound may participate in similar interactions, affecting solubility and crystal packing .

Table 1: Comparison of Aryl-Substituted Carboxamides

Alkyl-Substituted Carboxamides

Compounds such as N-(heptan-4-yl)cyclohexanecarboxamide and N-(octan-2-yl)cyclohexanecarboxamide () feature alkyl chains instead of aromatic substituents. Key differences include:

- Solubility : Alkyl derivatives exhibit higher hydrophobicity, whereas the bromophenyl group in the target compound may enhance polarity.

- Synthetic Yields : Alkyl derivatives are synthesized in moderate yields (64–66%), suggesting that steric hindrance in aryl-substituted analogs (e.g., the target compound) may lower reaction efficiency .

- Spectroscopic Signatures : Alkyl derivatives show C=O stretching at ~1635 cm⁻¹, similar to aryl analogs, but lack aromatic C–H/N–H peaks in IR spectra .

Sulfonamide Derivatives

N4-cyclohexanecarbonylsulfathiazole () replaces the benzoyl-bromophenyl group with a sulfathiazole moiety. Notable contrasts include:

- Bioactivity : Sulfathiazole derivatives are explicitly linked to antitubercular applications, while the target compound’s bioactivity remains unexplored .

- Thermal Stability : The sulfathiazole derivative has a higher melting point (227–228°C) compared to typical aryl carboxamides, suggesting enhanced crystalline stability .

Biological Activity

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide structure with a benzoyl and bromophenyl substituent, which may influence its biological interactions. Understanding the structure-activity relationship is crucial for predicting its behavior in biological systems.

Research indicates that N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation: It could bind to receptors, altering their activity and downstream signaling pathways.

Ongoing studies aim to elucidate these mechanisms further, focusing on its interaction with specific proteins and cellular processes .

Antimicrobial Properties

Recent studies have suggested that derivatives of similar compounds exhibit antimicrobial activity. While specific data on N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is limited, related compounds have shown promise against various pathogens, indicating potential for further exploration in this area .

Anticancer Activity

Research has identified compounds with similar structures as potential anticancer agents. For instance, screening drug libraries has led to the discovery of novel anticancer compounds that share structural motifs with N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. These studies emphasize the need for further investigation into its efficacy against cancer cell lines .

Case Studies and Research Findings

- In Vitro Studies:

-

Enzyme Inhibition Studies:

- Related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies found moderate inhibition levels, indicating potential neuroprotective properties that could be relevant for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide as well .

- Antitubercular Activity:

Data Summary Table

| Activity Type | Compound | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Benzoyl derivatives | Varies by structure | Potential for development against pathogens |

| Anticancer | Similar benzoyl compounds | Significant cytotoxicity | Requires further exploration |

| Enzyme Inhibition | AChE/BuChE inhibitors | 27.04–106.75 µM (AChE) | Moderate inhibition observed |

| Antitubercular Activity | Related compounds | MIC ≥ 62.5 µM | Indicates potential efficacy against tuberculosis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide?

- Methodology : Copper-catalyzed alkylation of amides with secondary alkyl halides is a foundational approach. For example, cyclohexanecarboxamide derivatives can be synthesized via coupling reactions between cyclohexanecarboxylic acid and brominated substrates under photoinduced conditions. Column chromatography (hexane → 20% ethyl acetate/hexane) is typically used for purification, with yields ranging from 60–66%. Structural validation via -NMR, -NMR, FT-IR, and mass spectrometry is critical .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : -NMR (500 MHz, CDCl) resolves key signals, such as amide protons (δ ~5.08 ppm) and cyclohexyl protons (δ 1.18–2.04 ppm). -NMR identifies carbonyl carbons (δ ~175.6 ppm) and aromatic carbons .

- FT-IR : Peaks at 1635 cm (amide C=O stretch) and 1553 cm (N–H bend) confirm functional groups .

- Mass Spectrometry : EI-MS provides molecular ion confirmation (e.g., m/z 225.3 for CHNO) .

Q. What are the preliminary pharmacological applications of this compound?

- Methodology : Derivatives of cyclohexanecarboxamide are explored as radiotracers for neuroreceptor imaging. For example, -labeled analogs (e.g., ) target serotonin 5-HT receptors in PET studies. Initial validation involves competitive binding assays with reference ligands (e.g., WAY-100635) and autoradiography in postmortem brain tissues .

Advanced Research Questions

Q. How can radiolabeling strategies enhance PET imaging studies of this compound?

- Methodology :

- Fluorine-18 Labeling : Use trans--fluoromethyl precursors to synthesize , optimizing reaction conditions (e.g., temperature, precursor concentration) to achieve radiochemical purity >95% .

- Attenuation Correction : Convolutional neural networks (CNNs) trained on T1-weighted MRI data improve PET attenuation correction for dynamic studies, reducing errors in binding potential calculations (e.g., for ) .

Q. What structural insights can X-ray crystallography provide for this compound?

- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. For example, sulfonamide derivatives (e.g., N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]-acetamide) show planar amide groups (C–N bond: 1.33 Å) and puckered cyclohexane rings (Cremer-Pople parameters: q = 0.45 Å, φ = 180°) .

Q. How do conformational dynamics influence receptor binding?

- Methodology :

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify cyclohexane puckering (amplitude q, phase φ) and correlate with 5-HT receptor affinity. Molecular dynamics simulations (MD) assess pseudorotation barriers and ligand-receptor docking stability .

- Comparative Studies : Compare (trans-fluoromethyl) and (cis-fluoro) to evaluate steric effects on receptor occupancy .

Q. How can researchers address discrepancies in binding affinity data across studies?

- Methodology :

- Meta-Analysis : Pool data from autoradiography (postmortem tissues) and PET studies (in vivo) to identify confounding factors (e.g., lipid solubility, blood-brain barrier permeability).

- Lipophilicity Adjustments : Modify substituents (e.g., bromo vs. methoxy groups) to optimize logP values while maintaining receptor specificity .

Q. What safety protocols are recommended for handling brominated aromatic derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.